molecular formula C17H22N8O2S B14764145 N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine

Cat. No.: B14764145
M. Wt: 402.5 g/mol
InChI Key: BYQNMHAMDSQNGI-UHFFFAOYSA-N
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Description

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thienopyrimidine core, morpholine rings, and a triazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like morpholine, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted thienopyrimidine derivatives, oxidized or reduced forms of the compound, and triazole-substituted analogs .

Mechanism of Action

The mechanism of action of N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H22N8O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9H,1-8,10-11H2,(H,18,19)

InChI Key

BYQNMHAMDSQNGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NCN=N4)N5CCOCC5

Origin of Product

United States

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